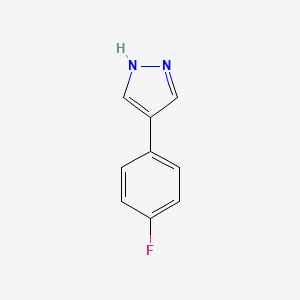

4-(4-fluorophenyl)-1H-pyrazole

描述

Overview of Pyrazole (B372694) Heterocycles in Medicinal Chemistry and Related Fields

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govrsc.orgijraset.comnih.gov First identified in 1883, the pyrazole scaffold has proven to be a "privileged structure," meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govijraset.com This versatility has led to the development of a vast number of pyrazole-containing compounds with a broad spectrum of pharmacological activities. rsc.orgmdpi.commdpi.com

The inherent aromaticity and ability of the pyrazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing enzyme inhibitors and receptor antagonists. Indeed, pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including:

Anti-inflammatory agents: Celecoxib (B62257), a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core and functions as a selective COX-2 inhibitor. nih.govbohrium.com

Anticancer agents: Various pyrazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. mdpi.comglobalresearchonline.net

Antimicrobial agents: The pyrazole nucleus is found in compounds exhibiting activity against a range of bacteria and fungi. mdpi.commdpi.com

Antiviral agents: Certain pyrazole derivatives have shown promise in inhibiting viral replication. mdpi.commdpi.com

Neuroprotective and Anticonvulsant agents: The scaffold has been explored for its potential in treating neurological disorders. mdpi.com

The rich history and proven track record of pyrazole-based compounds in medicine underscore the fundamental importance of this heterocyclic system in the ongoing quest for new and improved therapeutics. nih.govrsc.orgijraset.com

Significance of Fluorine Substitution in Pyrazole Derivatives for Pharmacological Activity and Stability

The introduction of fluorine atoms into drug molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. bohrium.comnih.govnih.govbenthamscience.com This is due to the unique properties of fluorine, which include its small size, high electronegativity, and the strength of the carbon-fluorine bond. olemiss.edu When incorporated into a pyrazole derivative, such as in 4-(4-fluorophenyl)-1H-pyrazole, fluorine can impart several advantageous characteristics:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver. bohrium.comolemiss.edu This can lead to a longer half-life and improved bioavailability of the drug.

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors. bohrium.comnih.govtandfonline.com This can enhance the binding affinity and potency of the drug candidate. The fluorophenyl group, in particular, can improve interactions within hydrophobic pockets of target proteins.

Conformational Control: The presence of a fluorine atom can influence the preferred three-dimensional shape (conformation) of a molecule, which can be crucial for optimal interaction with its biological target. bohrium.com

The strategic placement of fluorine on the phenyl ring of a pyrazole derivative can therefore be a powerful tool to fine-tune its drug-like properties, leading to compounds with improved efficacy and a more favorable stability profile. bohrium.comnih.gov

Rationale for Focused Academic Inquiry into this compound

The specific structure of this compound, which combines the proven pyrazole scaffold with the benefits of a fluorine-substituted phenyl group, provides a strong rationale for its dedicated study. The para-position of the fluorine atom on the phenyl ring is a common and often effective placement for modulating electronic properties and biological activity. nih.gov

Academic and industrial researchers are drawn to this compound and its derivatives for several key reasons:

A Versatile Building Block: this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules. chemimpex.com Its structure allows for further chemical modifications at various positions on the pyrazole ring, enabling the creation of libraries of related compounds for screening and optimization.

Potential for Diverse Biological Activities: Given the known pharmacological activities of both pyrazoles and fluorinated aromatics, there is a high probability that derivatives of this compound will exhibit a range of useful biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai

Synergistic Effects: The combination of the pyrazole core and the 4-fluorophenyl group may lead to synergistic or enhanced pharmacological effects that are not observed with either moiety alone.

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can gain valuable insights into the specific structural features required for a desired therapeutic effect. This process of establishing SAR is fundamental to rational drug design.

In essence, this compound represents a highly promising platform for the discovery and development of new chemical entities with potential applications across a spectrum of scientific and therapeutic fields.

Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQIVMKWVSKSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572170 | |

| Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204384-26-9 | |

| Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Fluorophenyl 1h Pyrazole

Established Synthetic Routes to the 4-(4-fluorophenyl)-1H-pyrazole Scaffold

The formation of the this compound ring system is primarily achieved through cyclocondensation reactions, which involve the joining of molecular fragments to form the heterocyclic ring. Several well-documented approaches exist, utilizing different starting materials and reaction conditions to achieve the desired molecular architecture.

Cyclocondensation Reactions of Pyrazole (B372694) Ring Formation

Cyclocondensation remains the most fundamental and widely applied strategy for pyrazole synthesis. This involves the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species, leading to the formation of the five-membered pyrazole ring after a dehydration step. mdpi.comnih.gov

A common pathway to pyrazoles involves the cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. mdpi.commdpi.com This reaction typically proceeds through an initial Michael addition, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. The reaction of chalcones (a type of α,β-unsaturated ketone) with hydrazines is a classic example. Initially, this leads to the formation of a pyrazoline (dihydropyrazole) intermediate, which can then be oxidized to the corresponding pyrazole. nih.gov For instance, the condensation of a chalcone (B49325) with hydrazine hydrate (B1144303) in a solvent like dimethylformamide (DMF) can yield the pyrazole product. nih.gov

A specific example involves the reaction of 1-(4-fluorophenyl)-3-aryl-prop-2-en-1-one derivatives with hydrazine hydrate or substituted hydrazines. scispace.com The resulting pyrazoline can be aromatized to the stable pyrazole ring.

Table 1: Synthesis via α,β-Unsaturated Ketones

| Reactant 1 | Reactant 2 | Product | Conditions | Citation |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline (intermediate) | Varies (e.g., ethanol, DMF) | mdpi.comnih.govmdpi.com |

The synthesis of substituted pyrazoles can be effectively achieved using β-ketoesters like ethyl acetoacetate (B1235776). A well-established method involves the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The DMF-DMA acts as a formylating agent, creating an enaminone intermediate. This intermediate then undergoes cyclocondensation with a hydrazine derivative, such as 4-fluorophenylhydrazine. Subsequent hydrolysis of the resulting ester yields the corresponding pyrazole carboxylic acid. While this method is prominent for producing pyrazole-4-carboxylic acids, it is a key strategy for building the pyrazole scaffold with substitution at the 4-position. The initial reaction between 4-fluorophenylhydrazine and ethyl acetoacetate can form a hydrazone, which then cyclizes to the pyrazole ring.

One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple precursors in a single synthetic operation. For pyrazole synthesis, a common MCR involves the condensation of an aldehyde, a ketone, and a hydrazine. mdpi.comsemanticscholar.org

One such reaction uses 4-fluorobenzaldehyde, an acetyl-containing compound (e.g., 1-acetylnaphthalene or 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile), and a hydrazine derivative in the presence of a base. semanticscholar.orgcu.edu.eg This often proceeds under microwave irradiation to accelerate the reaction, first forming a pyrazoline which can be subsequently oxidized to the pyrazole. mdpi.comsemanticscholar.org Another MCR strategy for a related pyrazole system involves reacting ethyl acetoacetate, hydrazine hydrate, 4-fluorobenzaldehyde, and malononitrile, using a catalyst like preheated fly-ash in an aqueous medium to construct a dihydropyrano[2,3-c]pyrazole system. ut.ac.ir

Table 2: Example of a One-Pot Three-Component Reaction

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 1-Acetylnaphthalene | Phenyl hydrazine | NaOH, Ethanol, Microwave (180 W) | Pyrazoline (oxidized to Pyrazole) | semanticscholar.org |

| Benzaldehyde | 3-Acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile | Thiourea | HCl (cat.), DMF | Pyrimidine-2-thione derivative | cu.edu.eg |

An alternative route to highly substituted pyrazoles utilizes 2,3-furandione (B3054831) derivatives as the starting material. In a documented synthesis, 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione is reacted with N-benzylidene-N'-(4-fluorophenyl)hydrazine in benzene. bch.roresearchgate.net This reaction leads to the formation of 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, demonstrating a method to incorporate the 4-fluorophenyl group at the N1 position of the pyrazole ring while constructing the heterocyclic core from a furandione precursor. bch.roresearchgate.netselcuk.edu.tr

Alternative Synthetic Pathways

Beyond traditional cyclocondensation, other methods have been developed for pyrazole synthesis. A notable alternative is the base-mediated [3+2] cycloaddition reaction. This has been demonstrated in the synthesis of 3-(1,3-dithian-2-yl)-4-(4-fluorophenyl)-1-phenyl-1H-pyrazole. The reaction involves the cycloaddition of a 2-alkynyl-1,3-dithiane with a sydnone (B8496669) (a mesoionic heterocyclic compound), providing a regioselective pathway to polysubstituted pyrazoles. acs.org This method offers a different approach to installing substituents at the C4 position of the pyrazole ring.

Oxidative Aromatization of Pyrazolines

One common pathway to synthesize pyrazoles is through the oxidation of the corresponding pyrazoline precursors. mdpi.com This two-step approach first involves the synthesis of a pyrazoline, which is then aromatized to the pyrazole.

For instance, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole begins with a one-pot, three-component reaction of 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine (B124118) under microwave irradiation to form the pyrazoline intermediate, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. mdpi.comresearchgate.net This reaction proceeds in the presence of sodium hydroxide (B78521) and ethanol. mdpi.com The subsequent oxidative aromatization of the pyrazoline to the final pyrazole product is achieved by heating with glacial acetic acid. mdpi.comresearchgate.net This method highlights the conversion of a dihydrogenated pyrazole ring into an aromatic one, a key transformation in pyrazole synthesis. mdpi.com

A similar strategy has been employed in the synthesis of other 1,3,5-triaryl pyrazole derivatives, where the initial pyrazoline is formed via a Claisen-Schmidt condensation to create a chalcone intermediate, followed by cyclization with hydrazine. researchgate.net The subsequent oxidation provides the pyrazole. researchgate.net

Utilizing 4-(4-fluorophenyl)-1H-pyrazol-3-amine as a Key Intermediate

4-(4-Fluorophenyl)-1H-pyrazol-3-amine serves as a versatile intermediate in the synthesis of various pyrazole derivatives. chemimpex.com This compound provides a reactive amino group that can be further functionalized to build more complex molecular architectures. For example, it is a key building block in the development of targeted therapies in oncology and anti-inflammatory research. chemimpex.com

The synthesis of pyrazole amines with aryl substituents, such as 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine, often involves the cyclization of 1,3-dicarbonyl compounds with substituted hydrazines. This classical [3+2] cyclization is a fundamental method for constructing the pyrazole ring.

Regioselective [3+2] Cycloaddition Reactions

Regioselective [3+2] cycloaddition reactions offer a powerful and direct method for the synthesis of polysubstituted pyrazoles. acs.orgnih.gov These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered pyrazole ring.

One novel approach utilizes the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. acs.orgnih.gov This method provides excellent regioselectivity and is compatible with a broad range of functional groups. acs.orgnih.gov The dithianyl group in the resulting pyrazole can be easily derivatized, allowing for the synthesis of highly functionalized pyrazoles. acs.orgnih.gov

Another example is the 1,3-dipolar cycloaddition between alkynes and nitrilimines, which can be promoted by photochemical methods. sonar.ch This approach avoids the need for multi-step syntheses and harsh reaction conditions. sonar.ch The reaction of 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole with ethyl propiolate in acetonitrile, for example, yields ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylate. sonar.ch

The classical Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, is also a form of [3+2] cycloaddition and remains a widely used method for pyrazole synthesis. semanticscholar.org

Derivatization Strategies and Functional Group Transformations of this compound

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships and develop new compounds with desired properties. These modifications can be targeted at the pyrazole ring itself, the 4-position of the pyrazole ring, or other functional groups attached to the scaffold.

Modification of the Pyrazole Ring System

The nitrogen atoms of the pyrazole ring are common sites for modification, allowing for the introduction of various substituents that can influence the compound's physical and biological properties.

N-Alkylation and N-Arylation: The synthesis of N-substituted pyrazoles can be achieved through various methods. One direct approach involves the reaction of primary amines with a 1,3-dicarbonyl compound and an aminating agent. For example, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole can be synthesized from 4-fluoroaniline (B128567) and 2,4-pentanedione. nih.gov This method provides a straightforward route to N-aryl pyrazoles.

Annular Tautomerism: It is important to note that N-unsubstituted pyrazoles can exist as two annular tautomers. For pyrazolo[3,4-d]pyrimidines, the 1H-tautomer is generally more thermodynamically stable than the 2H-form. unibo.it

Functionalization at the 4-position of the Pyrazole Ring

The C4 position of the pyrazole ring is often susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Halogenation and Nitration: The 4-position of the pyrazole ring is the most common site for electrophilic additions like halogenation. acs.org

Formylation: The Vilsmeier-Haack reaction is a widely used method to introduce an aldehyde group at the 4-position of the pyrazole ring. This reaction involves treating the pyrazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). smolecule.com The resulting 4-formyl pyrazoles are valuable intermediates for further transformations. acs.org

Selenylation: Direct selenylation at the C4 position of the pyrazole ring can be achieved using potassium persulfate as an oxidant under acidic conditions. acs.org This one-pot method allows for the synthesis of a variety of 4-selanylpyrazoles. acs.org

Derivatization of Carboxylic Acid Moieties

When a carboxylic acid group is present on the this compound scaffold, such as in 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, it provides a handle for a wide range of derivatization reactions. chemimpex.com

Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides. thermofisher.com Esterification, for example by reacting with an alcohol in the presence of an acid catalyst, can improve cell permeability. Amide formation can be achieved by coupling the carboxylic acid with an amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com These derivatizations are crucial for creating prodrugs and modifying the pharmacokinetic properties of the parent compound.

Table of Research Findings on Derivatization

| Derivative | Reagents and Conditions | Key Finding | Reference |

| 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole | 4-fluoroaniline, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C | Direct synthesis of N-aryl pyrazole. | nih.gov |

| 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | 1-(4-fluorophenyl)-1H-pyrazole, POCl₃, DMF, 80 °C | Vilsmeier-Haack formylation at the 4-position. | |

| 1-Aryl-4-(organylselanyl)-1H-pyrazoles | 1-Aryl-1H-pyrazole, diorganoyl diselenide, K₂S₂O₈, AcOH | Direct and selective selenylation at the C-4 position. | acs.org |

| Amides from carboxylic acids | Carboxylic acid, amine, EDAC | Efficient coupling method for amide synthesis. | thermofisher.com |

| Esters from carboxylic acids | Carboxylic acid, alcohol, acid catalyst | Esterification can enhance cell permeability. |

Alkylation for Enhanced Spectroscopic Characterization

Alkylation of the pyrazole ring, particularly at the N1 position, is a common strategy to modulate the compound's physicochemical properties and to aid in its spectroscopic analysis. The introduction of an alkyl group can influence the electronic environment of the pyrazole ring, leading to discernible shifts in NMR and other spectroscopic data, which can be crucial for structural elucidation.

One study detailed the effects of alkylation at the 4-position of the pyrazole ring. acs.org While this specific study did not focus on this compound itself, it provides insight into how alkylation can impact the spectroscopic and biological properties of related pyrazole derivatives. acs.org For instance, the alkylation was shown to affect the compound's efficacy and potency at neurotensin (B549771) receptors, highlighting the sensitivity of the pyrazole scaffold to substitution. acs.org The changes observed in the spectroscopic data upon alkylation were instrumental in characterizing the resulting molecules. acs.org

In a different context, the synthesis of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine involves the introduction of an ethoxy group to the pyrazole ring, a form of alkylation. evitachem.com This modification is a key step in building the final complex molecule and significantly alters its spectroscopic and pharmacological profile. evitachem.com

Synthesis of Schiff and Mannich Bases

The reactivity of the pyrazole nucleus and its derivatives allows for the synthesis of more complex structures, including Schiff and Mannich bases, which are known for their diverse biological activities.

Schiff Bases:

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, derivatives containing a formyl group (an aldehyde) can serve as precursors for Schiff base formation. For example, 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been synthesized and used to create Schiff bases. nih.gov

Several studies report the synthesis of Schiff bases from pyrazole-4-carbaldehydes. Research has described the reaction of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols to yield a series of Schiff bases. researchgate.net Another study details the synthesis of Schiff bases by reacting 3-(4-fluorophenyl)-1H-pyrazol-4-carbaldehyde with 4-amino-5-[(substituted)methyl]-1,2,4-triazole-3-thiol. ijrpr.com

The general procedure involves refluxing an equimolar mixture of the pyrazole aldehyde and the respective amine in a suitable solvent, often with a catalytic amount of acid. researchgate.netijrpr.com The resulting Schiff bases are characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. researchgate.netorientjchem.orgrasayanjournal.co.inasianpubs.org

Interactive Table: Synthesis of Schiff Bases from this compound Derivatives

| Pyrazole Precursor | Amine Reactant | Resulting Schiff Base | Reference |

| 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | 5-Ethyl-4-({(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-4H-1,2,4-triazole-3-thiol | researchgate.net |

| 3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}amino)-5-[(2-methylphenoxy)methyl]-1, 2, 4-triazole-3-thiol | 4-amino-5-[(2-methylphenoxy)methyl]-1,2,4-triazole-3-thiol | 4-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}amino)-5-[(2-methylphenoxy)methyl]-1, 2, 4-triazole-3-thiol | ijrpr.com |

| 1-(4-fluorophenyl)-1H-pyrazol-4-yl](hydroxyimino)methyl]phenol | Hydroxylamine | 4-chloro-2-[(E)-1-(4-fluorophenyl)-1H-pyrazol-4-ylmethyl]phenol | orientjchem.org |

Mannich Bases:

Mannich bases are β-amino-ketones formed in the Mannich reaction, which involves the aminoalkylation of an acidic proton located in a substrate, typically a ketone, with formaldehyde (B43269) and a primary or secondary amine. Pyrazole derivatives can be utilized in the synthesis of Mannich bases, leading to compounds with potential pharmacological applications. tucl.edu.np

One study reports the synthesis of Mannich bases from a Schiff base precursor derived from 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. The Schiff base, 4-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}amino)-5-[(4-methylphenoxy)methyl]-1,2,4-triazole-3-thiol, was reacted with formaldehyde and a secondary amine (diphenylamine or morpholine) to yield the corresponding Mannich bases. ijrpr.com Another study describes the synthesis of Mannich bases from curcumin (B1669340) pyrazole, showcasing the versatility of the pyrazole scaffold in such reactions. rjptonline.org

Interactive Table: Synthesis of Mannich Bases from this compound Derivatives

| Schiff Base Precursor | Amine | Resulting Mannich Base | Reference |

| 4-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}amino)-5-{(4-methylphenoxy)methyl}-1,2,4-triazole-3-thiol | Diphenylamine | 4-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl] methylidene} amino)-2-[(diphenylamino)methyl]-5-{(4-methylphenoxy) methyl}-1,2,4-triazole-3-thione | ijrpr.com |

| 4-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}amino)-5-{(4-methylphenoxy)methyl}-1,2,4-triazole-3-thiol | Morpholine | 4-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl] methylidene} amino)-2-(morpholin-4-ylmethyl)-5-{(4-methylphenoxy) methyl}-1,2,4-triazole-3-thione | ijrpr.com |

Formation of Heterocyclic Fused Systems

The this compound scaffold serves as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the functional groups on the pyrazole ring reacting with bifunctional reagents to form new rings.

For instance, 6-amino-4-(4'-fluorophenyl)-1-phenyl-3-methylpyrazolo[3,4-d]pyrimidine has been used as a starting material to synthesize various fused heteropolycyclic nitrogen systems. scirp.org The amino group of the pyrimidine (B1678525) ring can react with α,β-bifunctional reagents, leading to ring closure and the formation of new heterocyclic rings fused to the pyrazolopyrimidine core. scirp.org

Another approach involves the use of 3-formylchromones, which can undergo tandem reactions with pyrazole derivatives to create structurally diverse chromone-fused pyrazoles. nih.gov For example, 2-[3-(1-benzothiophen-2-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-chlorochromone was prepared through the oxidative cyclization of a corresponding 2'-hydroxychalcone. nih.gov

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can also be achieved from 5-amino-4-cyanopyrazoles. uminho.pt Specifically, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be synthesized and subsequently used as a precursor for pyrazolo[3,4-d]pyrimidines through reactions with reagents like N,N-dimethylformamide diethyl acetal followed by the addition of an amine. uminho.pt

Advanced Spectroscopic and Structural Characterization of 4 4 Fluorophenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 4-(4-fluorophenyl)-1H-pyrazole, various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional methods, are employed for comprehensive structural analysis.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. In the case of 5-(4-fluorophenyl)-1H-pyrazol-3-amine, a structurally related derivative, the ¹H NMR spectrum (400 MHz, CDCl₃) shows distinct signals corresponding to the different protons. The aromatic protons of the 4-fluorophenyl group appear as a multiplet in the range of δ 7.57–7.50 ppm (2H) and another multiplet at δ 7.12–7.05 ppm (2H). A singlet at δ 5.88 ppm is attributed to the proton on the pyrazole (B372694) ring, and a broad singlet at δ 4.49 ppm corresponds to the two protons of the amine group.

For another derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the ¹H NMR spectrum (500 MHz, CDCl₃) displays a characteristic singlet for the pyrazole proton at δ 6.84 ppm. The protons of the 4-fluorophenyl group exhibit a triplet at δ 7.07 ppm (2H) and a doublet of doublets at δ 7.35 ppm (2H), showcasing the coupling with the fluorine atom. The remaining aromatic protons from the naphthalene (B1677914) and phenyl substituents appear as a series of multiplets in the downfield region (δ 7.35-8.71 ppm).

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|---|

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | CDCl₃ | Ar-H (fluorophenyl) | 7.57–7.50 | m | - |

| Ar-H (fluorophenyl) | 7.12–7.05 | m | - | ||

| Pyrazole-H | 5.88 | s | - | ||

| -NH₂ | 4.49 | s | - | ||

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | CDCl₃ | Pyrazole-H | 6.84 | s | - |

| Ar-H (fluorophenyl) | 7.07 | t | 8.2 | ||

| Ar-H (fluorophenyl) | 7.35 | dd | 5.8, 2.8 |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For 5-(4-fluorophenyl)-1H-pyrazol-3-amine, the ¹³C NMR spectrum (101 MHz, CDCl₃) shows signals at δ 163.95, 161.48, 127.26, 127.17, 116.02, 115.81, and 90.28 ppm. The signals at δ 163.95 and 161.48 ppm are attributed to the fluorinated and adjacent carbon of the phenyl ring, respectively, showing the effect of the fluorine substituent.

In the case of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the ¹³C NMR spectrum (125 MHz, CDCl₃) exhibits a characteristic doublet for the carbon bearing the fluorine atom at δ 162.68 ppm with a large one-bond carbon-fluorine coupling constant (¹JC-F) of 248.9 Hz. Other carbons in the 4-fluorophenyl ring also show coupling to the fluorine atom, with a two-bond coupling (²JC-F) of 21.6 Hz for the ortho carbons (δ 115.68 ppm), a three-bond coupling (³JC-F) of 8.2 Hz for the meta carbons (δ 130.67 ppm), and a four-bond coupling (⁴JC-F) of 3.3 Hz for the ipso-carbon (δ 126.73 ppm). The carbon of the pyrazole ring at position 4 appears at δ 108.92 ppm. scispace.com

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | CDCl₃ | C-F | 163.95 | - |

| C-N | 161.48 | - | ||

| Ar-C | 127.26 | - | ||

| Ar-C | 127.17 | - | ||

| Ar-CH | 116.02 | - | ||

| Ar-CH | 115.81 | - | ||

| Pyrazole-C | 90.28 | - | ||

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | CDCl₃ | C-F | 162.68 | ¹J = 248.9 |

| Ar-CH (ortho to F) | 115.68 | ²J = 21.6 | ||

| Ar-CH (meta to F) | 130.67 | ³J = 8.2 | ||

| Ar-C (ipso to F) | 126.73 | ⁴J = 3.3 | ||

| Pyrazole-C4 | 108.92 | - |

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive and provides specific information about the fluorine atoms in a molecule. For 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, the ¹⁹F NMR spectrum in CDCl₃ shows multiple signals corresponding to the different fluorine environments. researchgate.net The trifluoromethyl group gives a signal at δ -54.62 ppm (d, J = 8.4 Hz). The fluorine on the pyrazole ring appears at δ -122.44 ppm (d, J = 8.4 Hz). The two 4-fluorophenyl groups are differentiated, with one showing a signal at δ -109.34 ppm (tt, J = 8.4, 5.1 Hz) and the other at δ -111.89 ppm (tt, J = 8.4, 5.1 Hz). researchgate.net

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the ¹H and ¹³C NMR signals unequivocally. For 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, HSQC spectra establish the direct one-bond correlations between protons and their attached carbons. scispace.com For instance, the HSQC spectrum showed a correlation between the pyrazole proton at δ 6.83 ppm and the carbon at δ 108.91 ppm, confirming the assignment of C4 and H4. HMBC spectra reveal longer-range (two- and three-bond) correlations. In the same compound, the HMBC spectrum showed an important correlation between the H4 proton (δ 6.83 ppm) and the C3 and C5 carbons of the pyrazole ring, aiding in the complete structural elucidation. scispace.com

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For 5-(4-fluorophenyl)-1H-pyrazol-3-amine, the mass spectrum shows a molecular ion peak [M+H]⁺ at m/z = 178.07, which corresponds to the calculated molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, the HRMS (ESI-TOF) calculated for C₁₈H₁₀F₆N₂ [M+H]⁺ is 369.0821, and the found value is 369.0821, confirming the elemental composition. researchgate.net Similarly, for 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the calculated m/z for [M+H]⁺ is 365.1454, and the found value is 365.1417, which is consistent with the proposed structure. scispace.com

| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | ESI | 178.0770 | 178.07 |

| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | ESI-TOF | 369.0821 | 369.0821 |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | HRMS | 365.1454 | 365.1417 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the FT-IR spectrum (KBr) shows a band at 3049 cm⁻¹ corresponding to the aromatic C-H stretching. scispace.com The C=N and C-N stretching vibrations of the pyrazole ring appear at 1593 cm⁻¹ and 1495 cm⁻¹, respectively. The aromatic C=C stretching is observed at 1360 cm⁻¹, and the C-F stretching vibration is confirmed by a band at 1224 cm⁻¹. scispace.com

In the IR spectrum of 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, characteristic absorption bands are observed at 1662, 1607, 1586, 1530, and 1512 cm⁻¹ for the C=C and C=N stretching vibrations. The C-F bonds give rise to strong absorptions in the region of 1265-1123 cm⁻¹. researchgate.net

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Aromatic C-H stretch | 3049 |

| C=N stretch | 1593 | |

| C-N stretch | 1495 | |

| Aromatic C=C stretch | 1360 | |

| C-F stretch | 1224 | |

| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | C=C and C=N stretch | 1662, 1607, 1586, 1530, 1512 |

| C-F stretch | 1265-1123 |

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound derivatives is stabilized by a variety of intermolecular interactions, which dictate the supramolecular architecture. Hydrogen bonding is a predominant force in many of these crystal structures. In the case of 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, the crystal packing is characterized by N—H⋯N hydrogen bonds, which link the molecules into a two-dimensional network. nih.gov

Derivatives often exhibit different and more complex hydrogen bonding schemes. For example, the crystal structure of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is stabilized by weak intermolecular C—H⋯O hydrogen bonds. nih.gov Similarly, in 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, intermolecular C—H⋯O hydrogen bonds link molecules into chains, which are further connected into layers by C—H⋯F interactions. nih.gov The structure of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide features supramolecular chains formed through N—H⋯S and N—H⋯F hydrogen bonds. nih.gov

Table 1: Hydrogen Bond Geometry in a this compound Derivative

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N6—H6A⋯N26 | 0.88 | 2.14 | 2.938 | 150 |

| N6—H6B⋯N14 | 0.86 | 2.58 | 3.292 | 141 |

Data for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. nih.gov

Dihedral Angles and Conformation Analysis

Conformational analysis, based on dihedral angles obtained from X-ray crystallography, reveals the spatial orientation of the different planar ring systems within the molecules. The pyrazole ring itself can adopt various conformations; in many dihydro-derivatives, it assumes a slight envelope conformation. nih.govnih.gov

Table 2: Selected Dihedral Angles in this compound Derivatives

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

|---|---|---|---|

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde nih.gov | Pyrazole Ring | Fluorophenyl Ring A | 2.6 (2) |

| Pyrazole Ring | Fluorophenyl Ring B | 82.2 (2) | |

| Fluorophenyl Ring A | Fluorophenyl Ring B | 83.7 (2) | |

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov | Fluorophenyl Ring A | Fluorophenyl Ring B | 66.34 (8) |

| Pyrazole Ring | Phenyl Ring | 11.50 (9) | |

| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile nih.gov | Pyrazole Ring | 4-Fluorophenyl Ring | 38.0 (1) |

| Pyrazole Ring | Pyridine Ring | 40.0 (1) | |

| Pyrazole Ring | Benzonitrile Ring | 28.5 (1) | |

| 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one nih.gov | 1H-Pyrazole Ring | Chlorophenyl Ring | 36.73 (7) |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method serves as a crucial check for the purity and confirmation of the empirical formula of newly synthesized derivatives of this compound. The experimentally determined values are compared against the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and stoichiometry. For several pyrazole derivatives, elemental analysis has yielded results that are in excellent agreement with the calculated values, thereby verifying their chemical composition. mdpi.comicm.edu.pl

Table 3: Elemental Analysis Data for this compound Derivatives

| Compound | Molecular Formula | Analysis | C% | H% | N% |

|---|---|---|---|---|---|

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide mdpi.com | C₁₆H₁₃F₂N₃O | Calculated | 63.78 | 4.35 | 13.95 |

| Found | 63.72 | 4.34 | 13.91 | ||

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide mdpi.com | C₁₆H₁₃F₂N₃S | Calculated | 60.55 | 4.13 | 13.24 |

| Found | 60.52 | 4.15 | 13.22 | ||

| (5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperidin-1-yl)methanone icm.edu.pl | C₂₇H₂₃ClFN₃O₂ | Calculated | 68.14 | 4.87 | 8.83 |

Computational Chemistry and Theoretical Studies on 4 4 Fluorophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics. For pyrazole (B372694) derivatives, DFT calculations offer deep insights into their stability and reactivity. eurasianjournals.comresearchgate.net

Molecular geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For pyrazole derivatives, this process is typically performed using DFT methods.

In a study on the closely related compound 5-(4-fluorophenyl)-1H-pyrazol-3-amine, researchers employed the B3LYP functional with a 6-311+G(2d,p) basis set to determine its optimized molecular crystal structure. tandfonline.comtandfonline.com Such calculations help to predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For example, in the crystal structure of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring was found to form dihedral angles of 59.3°, 25.6°, and 46.0° with the attached 4-fluorophenyl, pyridine, and nitrophenyl rings, respectively. nih.gov These optimized structures are confirmed to be at a true local minimum on the potential energy surface by ensuring the absence of any imaginary vibrational frequencies. nih.gov The resulting geometries are fundamental for subsequent analyses, including electronic properties and docking studies. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations are used to determine the energies and spatial distributions of these orbitals. tandfonline.comtandfonline.com For many pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and adjacent aromatic systems, while the LUMO is similarly delocalized, indicating potential sites for electrophilic and nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.491 | -2.033 | 4.458 | nih.gov |

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (I, approximated by -EHOMO) and electron affinity (A, approximated by -ELUMO). Molecules with high hardness are less reactive. For 5-(4-fluorophenyl)-1H-pyrazol-3-amine, the chemical hardness was calculated to be 2.35815 eV. tandfonline.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is the negative of the chemical potential and is calculated as half the sum of the ionization potential and electron affinity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are invaluable for comparing the reactivity of different compounds and understanding their interaction mechanisms.

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity of a species to accept electrons. |

Molecular Dynamics (MD) Simulations for Stability and Excipient Choice

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com In drug discovery and development, MD simulations are crucial for assessing the stability of a ligand within a protein's binding site and understanding its conformational flexibility. researchgate.net

For pyrazole derivatives, MD simulations can validate the results of molecular docking by observing the dynamic behavior of the protein-ligand complex. mdpi.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period (e.g., 100 ns). mdpi.com A stable RMSD value suggests that the ligand remains securely bound in the active site. These simulations provide insights into the durability of key interactions (like hydrogen bonds) and can help refine the design of more potent inhibitors. While specific MD studies on 4-(4-fluorophenyl)-1H-pyrazole are not extensively documented, the technique is widely applied to its analogues to confirm their binding stability with therapeutic targets. researchgate.net

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ijpbs.com This method is essential for screening potential drug candidates by predicting their binding mode and affinity within the active site of a biological target. nih.gov Pyrazole derivatives, including those with a 4-fluorophenyl substituent, have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes, such as protein kinases and carbonic anhydrases. ijpbs.comresearchgate.net

These studies have shown that the pyrazole scaffold can form crucial interactions, like hydrogen bonds and π-π stacking, with amino acid residues in the active sites of targets like vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinase 2 (CDK2), and the human estrogen receptor alpha (ERα). nih.govsemanticscholar.org The 4-fluorophenyl group often participates in hydrophobic interactions or halogen bonds, which can enhance binding affinity and selectivity. semanticscholar.org

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function value (e.g., in kcal/mol) or an inhibition constant (Ki). This value estimates the strength of the interaction between the ligand and the protein, with lower energy scores indicating stronger binding.

For instance, a molecular docking study of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole against the human estrogen alpha receptor (ERα) predicted a strong binding affinity of -10.61 kcal/mol and a Ki of 16.71 nM. semanticscholar.orgmdpi.com Other studies on different pyrazole derivatives have also shown potent binding to various protein kinases, with binding energies ranging from -8.57 to -10.35 kJ/mol. nih.govresearchgate.net These predictions are vital for prioritizing compounds for further experimental testing.

| Pyrazole Derivative | Protein Target (PDB ID) | Predicted Binding Affinity | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (3ERT) | -10.61 kcal/mol | semanticscholar.orgmdpi.com |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 kJ/mol | nih.govresearchgate.net |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 kJ/mol | nih.gov |

Identification of Key Interacting Residues and Binding Modes

Computational docking simulations are instrumental in predicting the binding orientation of this compound and its derivatives within the active sites of biological targets. These studies identify crucial amino acid residues and the nature of the intermolecular forces that stabilize the ligand-protein complex.

A molecular docking study on a closely related derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, against the human estrogen alpha receptor (ERα), provides a model for the potential interactions of the this compound scaffold. The simulation revealed a strong binding affinity, with a calculated binding energy of -10.61 Kcal/mol. semanticscholar.org This affinity is attributed to specific interactions with key amino acid residues within the receptor's binding pocket. The primary interactions identified were with Arginine 394 (Arg394) and Glutamic acid 353 (Glu353). semanticscholar.org

Similarly, docking studies of various pyrazole derivatives into the active sites of protein kinases have shown that the pyrazole core frequently engages in hydrogen bonding with residues in the hinge region of the kinase domain. nih.govresearchgate.net For instance, analyses of pyrazole compounds targeting Cyclin-Dependent Kinase 2 (CDK2) have highlighted hydrogen bond interactions with the backbone of residues like Ile10 and Lys89, which are critical for anchoring the inhibitor in the ATP-binding site. nih.gov The phenyl group of the pyrazole ligand often occupies a hydrophobic pocket, further stabilizing the complex. nih.gov

These computational models suggest that the this compound moiety likely acts as a crucial pharmacophore, with the pyrazole nitrogen atoms serving as key hydrogen bond acceptors or donors, and the fluorophenyl group engaging in hydrophobic or halogen-bonding interactions.

| Compound Derivative | Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|---|

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | Arg394, Glu353 | Hydrogen Bonding | -10.61 |

| Generic Pyrazole Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Ile10, Lys89 | Hydrogen Bonding | -9.07 to -10.35 |

| Generic Pyrazole Derivatives | VEGFR-2 | (Not Specified) | Hydrogen Bonding, Hydrophobic | -10.09 |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational studies are essential for elucidating the structure-activity relationship (SAR) of this compound derivatives. By systematically modifying the core structure in silico and calculating the resulting change in binding affinity or predicted activity, researchers can develop robust SAR models. These models provide a predictive framework for designing new analogs with enhanced potency and selectivity.

For pyrazole-based compounds, SAR studies often focus on three main regions: the N1 position of the pyrazole ring, other positions on the pyrazole ring (e.g., C3 and C5), and the phenyl ring substituent. nih.gov

N1 Position: Modifications at the N1 position of the pyrazole ring significantly influence biological activity. For instance, in a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives developed as androgen receptor antagonists, the introduction of a methyl group at the N1 position was found to be a key determinant of activity. nih.gov

C5 Position: The substituent at the C5 position is also critical. Attaching different functional groups via a methylene (B1212753) linker at C5 has been shown to modulate potency against prostate cancer cell lines. SAR studies revealed that small, electron-donating or withdrawing groups on a terminal aniline (B41778) ring connected to this position could fine-tune the activity, with a 4-fluoroaniline (B128567) derivative (compound 10e) demonstrating superior performance. nih.gov

Phenyl Ring: The substitution pattern on the phenyl ring dictates interactions within hydrophobic pockets of the target protein. In studies of 4,5-dihydro-1H-pyrazole derivatives as neuronal nitric oxide synthase (nNOS) inhibitors, substitutions on the aromatic ring with electron-withdrawing or electron-donating groups were a major factor in modulating inhibitory activity. researchgate.net The presence of the fluorine atom in this compound is significant, as fluorine can increase metabolic stability and alter electronic properties, potentially forming favorable halogen bonds with the protein target. semanticscholar.org

Computational quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with biological activity, are powerful tools in this regard. For pyrazole analogs, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the rational design of more effective compounds. nih.gov

| Modification Site | Structural Change | Observed Effect on Activity | Computational Rationale |

|---|---|---|---|

| Pyrazole N1 Position | Introduction of small alkyl groups (e.g., methyl) | Generally increases potency | Fills a small hydrophobic pocket; optimal orientation of other substituents |

| Pyrazole C5 Position | Addition of substituted aniline via methylene linker | Potency is sensitive to the substituent on the aniline ring | Allows for additional hydrogen bonding or hydrophobic interactions deep within the binding site |

| Phenyl Ring at C4 | Substitution with fluorine | Enhances metabolic stability and can increase binding affinity | Potential for halogen bonding; favorable electronic interactions |

| General Scaffold | Introduction of carboxamide/carbothioamide moieties | Modulates inhibitory potential | Introduces new hydrogen bond donor/acceptor sites |

Vibrational Analysis and Spectroscopic Property Prediction

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the vibrational spectra (e.g., FT-IR) and other spectroscopic properties (e.g., NMR) of this compound. These computational methods allow for the assignment of experimental spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's structure and bonding.

Studies on analogous compounds, such as 5-(4-fluorophenyl)-1H-pyrazol-3-amine, have demonstrated excellent agreement between theoretical and experimental data when using the B3LYP functional with a 6-311+G(2d,p) basis set. tandfonline.comtandfonline.com The optimized molecular geometry from these calculations serves as the basis for frequency analysis.

The predicted vibrational spectrum can be analyzed in detail:

C-F Vibrations: The characteristic stretching vibration of the C-F bond is a key marker for this compound. DFT calculations predict this mode to appear in the 1220-1230 cm⁻¹ region. semanticscholar.org

Pyrazole Ring Vibrations: The C=N stretching vibration within the pyrazole ring is typically predicted and observed around 1570-1600 cm⁻¹. semanticscholar.org The N-H stretching vibration is also a prominent feature, though its position can be significantly affected by hydrogen bonding in the solid state.

Aromatic Vibrations: The C-H stretching modes of the phenyl ring are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations occur in the 1400-1500 cm⁻¹ range.

DFT calculations also enable the prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov Theoretical predictions of chemical shifts for pyrazole derivatives have shown strong correlation with experimental results, aiding in the structural confirmation of newly synthesized compounds. nih.gov The calculated spectra help to resolve ambiguities in the assignment of proton and carbon signals, especially for the distinct aromatic environments of the pyrazole and fluorophenyl rings.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Region (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Pyrazole Ring | ~3400-3500 (monomer) | 3100-3300 (H-bonded) |

| Aromatic C-H Stretch | Phenyl Ring | ~3050-3100 | 3000-3100 |

| C=N Stretch | Pyrazole Ring | ~1580 | 1570-1600 |

| Aromatic C=C Stretch | Phenyl Ring | ~1490 | 1450-1500 |

| C-F Stretch | Fluorophenyl Group | ~1225 | 1220-1230 |

Note: Predicted values are based on DFT (B3LYP) calculations for similar structures and may vary slightly for the specific title compound.

Biological and Pharmacological Activities of 4 4 Fluorophenyl 1h Pyrazole Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of 4-(4-fluorophenyl)-1H-pyrazole derivatives have been a primary area of investigation. These compounds have shown the ability to mitigate inflammatory responses in various experimental models, suggesting their potential in treating inflammatory disorders.

Mechanisms of Action (e.g., NO/cGMP Pathway, Calcium Channels)

The anti-inflammatory effects of certain pyrazole (B372694) derivatives are linked to their influence on the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway and the modulation of calcium channels. nih.gov For instance, the compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), a pyrazole derivative, has been shown to elicit vasorelaxation that is attenuated by inhibitors of nitric oxide synthase. This suggests that its mechanism of action involves the NO/cGMP pathway. nih.gov Furthermore, the compound's ability to block CaCl2-induced contractions points to the involvement of calcium channels in its pharmacological effects. nih.gov The pyrazole compound LQFM-021 has also been noted for its vasorelaxant, antinociceptive, and anti-inflammatory activities, with its mechanism also involving the NO/cGMP pathway and calcium channels. researchgate.net

In Vivo Models (e.g., Carrageenan-induced Paw Edema)

The carrageenan-induced paw edema model is a widely utilized and well-established in vivo assay for assessing the acute anti-inflammatory activity of chemical compounds. mdpi.comcreative-bioarray.comcreative-biolabs.com This model is effective for the rapid evaluation of a test compound's anti-inflammatory properties. creative-biolabs.com Several this compound derivatives have demonstrated significant anti-inflammatory effects in this model. For example, oral administration of the novel pyrazole derivative FR140423 dose-dependently reduced carrageenan-induced paw edema. nih.gov Similarly, the pyrazole derivative LQFM039 was shown to reduce edema and cell migration in the same model. nih.gov Another study investigating newly synthesized pyrazole derivatives found that compound K-3, when administered orally, inhibited carrageenan-induced paw edema by 52.0% after 4 hours. nih.gov

Analgesic and Antinociceptive Effects

In addition to their anti-inflammatory properties, derivatives of this compound have exhibited notable analgesic and antinociceptive activities, indicating their potential for pain management.

In Vivo Models (e.g., Acetic Acid-induced Abdominal Writhing, Formalin Test)

The analgesic potential of these compounds has been evaluated using various in vivo models of pain. The acetic acid-induced abdominal writhing test is a common method for screening peripheral analgesic activity. semanticscholar.orgslideshare.netresearchgate.net In this test, pyrazole derivatives have been shown to significantly reduce the number of writhes, indicating their analgesic effect. For instance, the pyrazole compound LQFM039 reduced abdominal writhing induced by acetic acid. researchgate.net

The formalin test is another important model that allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain. sid.irpharmacy180.com LQFM039 was also found to reduce the licking time in both phases of the formalin test, further confirming its antinociceptive properties. nih.gov

Anticancer and Antitumor Properties

The anticancer and antitumor potential of this compound derivatives represents a growing area of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, highlighting their promise as novel chemotherapeutic agents.

Specific Cancer Cell Lines Studied (e.g., Breast Cancer, HepG2)

Research has demonstrated the efficacy of this compound derivatives against specific cancer cell lines. In the context of breast cancer, new pyrazole derivatives synthesized from 4-fluorophenylhydrazine have been tested for their toxicity against MCF-7 breast cancer cell lines, with some compounds showing the ability to kill cancer cells. ekb.eg Another study focused on a series of pyrazole-clubbed pyrazoline thiazole (B1198619) derivatives and evaluated their cytotoxicity using the human breast cancer cell line, MCF-7. nih.gov One compound, 5E [5-(2-fluorophenoxy)-4-(3-(4-fluorophenyl)-1-(4-(4-fluorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole], demonstrated potent in vitro and in vivo anticancer activity. nih.gov

Furthermore, the cytotoxic activities of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives were assessed against the HepG2 human liver carcinoma cell line. chemrxiv.org One of the synthesized compounds exhibited a potent IC50 value against HepG2 cells, indicating its potential as an anticancer agent for liver cancer. chemrxiv.org

Data Tables

Table 1: Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-induced Paw Edema Model

| Compound | Key Findings | Reference |

| FR140423 | Dose-dependently reduced paw edema. | nih.gov |

| LQFM039 | Reduced edema and cell migration. | nih.gov |

| K-3 | Inhibited edema by 52.0% after 4 hours. | nih.gov |

Table 2: Analgesic and Antinociceptive Effects of this compound Derivatives in In Vivo Models

| Compound | Model | Key Findings | Reference |

| LQFM039 | Acetic Acid-induced Writhing | Reduced the number of abdominal writhes. | researchgate.net |

| LQFM039 | Formalin Test | Reduced licking time in both neurogenic and inflammatory phases. | nih.gov |

Table 3: Anticancer Activity of this compound Derivatives against Specific Cancer Cell Lines

| Compound/Derivative Series | Cancer Cell Line | Key Findings | Reference |

| Pyrazole derivatives from 4-fluorophenylhydrazine | MCF-7 (Breast Cancer) | Demonstrated toxicity and ability to kill cancer cells. | ekb.eg |

| Compound 5E | MCF-7 (Breast Cancer) | Showed potent in vitro and in vivo anticancer activity. | nih.gov |

| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives | HepG2 (Liver Cancer) | Exhibited potent cytotoxic activity with a significant IC50 value. | chemrxiv.org |

Mechanisms (e.g., Apoptosis, mTOR Inhibition)

The anticancer efficacy of pyrazole derivatives is linked to their ability to interact with multiple cellular targets, leading to the inhibition of cancer cell proliferation. nih.gov One of the key mechanisms is the induction of apoptosis, or programmed cell death. Certain pyrazole derivatives have been shown to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.gov The anticancer potential of pyrazole derivatives is also associated with the inhibition of various other targets within cancer cells, including mTOR (mammalian target of rapamycin), a crucial regulator of cell growth and proliferation. nih.gov The versatility of the pyrazole scaffold allows for structural modifications that can enhance efficacy and selectivity against different cancer cell lines. nih.gov

Antimicrobial and Anti-infective Applications

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial and anti-infective properties. These compounds are recognized for their potential in combating bacterial, fungal, and mycobacterial infections. nih.govacs.org

Antibacterial Activity

The pyrazole nucleus is a core component in the development of new antibacterial agents. meddocsonline.org Research has shown that derivatives incorporating the this compound moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

A pressing global health issue is the rise of antibiotic-resistant bacteria. Several pyrazole-derived hydrazones have been synthesized and identified as potent inhibitors of drug-resistant strains of Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Acinetobacter baumannii. acs.orgnih.gov Some of these compounds have shown minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL. acs.orgnih.gov For instance, a bischloro substituted derivative demonstrated an MIC of 0.39 μg/mL against a multiresistant S. aureus strain (Sa92). acs.org Similarly, 4-fluorophenyl-derived hydrazones have shown moderate to potent activity against strains of A. baumannii. nih.gov The introduction of fluoro-substitutions on the phenyl ring has been noted to significantly increase the potency of these molecules. mdpi.com

| Compound | Substitution | MIC (μg/mL) vs. Sa91 (MRSA) | MIC (μg/mL) vs. Sa92 (MRSA) | MIC (μg/mL) vs. Sa99 (MRSA) |

|---|---|---|---|---|

| 5 | N,N-Bisphenyl | 0.78 | 0.78 | 0.78 |

| 12 | Bischloro | - | 0.39 | - |

| 13 | 3-Chloro-2-fluoro | 0.78 | 0.78 | 0.78 |

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Certain 4-arylazo-3,5-diamino-1H-pyrazole derivatives have been identified as novel anti-biofilm agents. nih.gov These compounds can induce the dispersal of Pseudomonas aeruginosa biofilms. One particularly potent compound, 4-(2-(2-fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine, emerged from structure-activity relationship (SAR) studies. nih.gov Additionally, various N-phenyl-1H-pyrazole-4-carboxamide derivatives have been investigated for their ability to reduce biofilm formation in Staphylococcus aureus strains. nih.gov

Antifungal Activity

Fluoro-substituted pyrazoles exhibit a wide range of biological activities, including antifungal properties. nih.gov Derivatives of fluorinated 4,5-dihydro-1H-pyrazole have been evaluated for their effectiveness against various phytopathogenic fungi such as Sclerotinia sclerotiorum, Macrophomina phaseolina, and Fusarium species. nih.gov The inclusion of a pyrazole ring is a feature in several commercial fungicides. nih.gov For example, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown moderate antifungal activities, with some compounds displaying over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. mdpi.com

Antileishmanial Activity

Derivatives of this compound have been investigated for their potential as antileishmanial agents. Research in this area has led to the synthesis and evaluation of various compounds, revealing promising activity against Leishmania species.

In one study, a series of pyrazole derivatives were synthesized and tested for their in vitro antileishmanial activity. Among the synthesized compounds, some exhibited significant activity against Leishmania donovani and Leishmania aethiopica. For instance, a phenyl pyrazoline derivative with a propanoyl side chain, 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one, was identified as a highly active compound against Leishmania donovani, showing a greater potency than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. academicjournals.org Another compound, 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole, demonstrated the highest antimalarial activity with a suppression of 70.26%. pjps.pk

Another study focused on pyrazole and pyrano[2,3-c]pyrazole derivatives and their effects on Leishmania tropica. Several of these compounds displayed promising antileishmanial activity when compared to the standard drug Glucantime. nih.gov Specifically, compounds bearing a pyrazole ring without any substitution on the phenyl ring, and those with a pyrano[2,3-c]pyrazole ring featuring 2,4-di-Cl substituents on the phenyl ring at the C-4 position, were found to be effective. nih.gov The presence of a chlorine group at the C-4 position of the pyrazole ring or on the phenyl ring was found to be favorable for antileishmanial effects. nih.gov

Table 1: Antileishmanial Activity of Selected Pyrazole Derivatives

| Compound | Target Species | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one | Leishmania donovani | 0.0112 | academicjournals.org |

| 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole | Leishmania aethiopica | 0.079 | pjps.pk |

| Hydrazone 7 | Leishmania aethiopica | 1.823 | pjps.pk |

| Pyrazole derivative P1 | Leishmania tropica | 35.53 | nih.gov |

| Pyrano[2,3-c]pyrazole derivative P12 | Leishmania tropica | 34.79 | nih.gov |

Enzyme Inhibition

The this compound scaffold has been utilized as a template for the development of selective cyclooxygenase-2 (COX-2) inhibitors. A study involving the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives reported that selected compounds exhibited good selectivity for the COX-2 enzyme over the COX-1 enzyme. nih.gov Another research effort focused on N-methanesulfonylpyridinyl-substituted trifluoromethylpyrazole derivatives, screening them for their canine selective COX-2 inhibitory activity. mdpi.com

In a different study, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their cyclooxygenase inhibition. All the tested compounds were found to be more potent inhibitors of the COX-2 isozyme compared to the COX-1 isozyme. tandfonline.com Specifically, compounds with 4-CH3C6H4, 4-OCH3C6H4, and 2-furyl moieties demonstrated higher potency and selectivity for COX-2. tandfonline.com The 4-methoxy derivative was identified as the most potent COX-2 inhibitor in that series. tandfonline.com

Table 2: COX-2 Inhibition by a 4,5-diaryl-1H-pyrazole-3-ol Derivative

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|

| 4-[4-(4-fluorophenyl)-5-hydroxy-2H-pyrazol-3-yl]benzenesulfonamide 31 template | Not specified | Good selectivity | nih.gov |

| 4-methoxy derivative (13f) | 0.74 | - | tandfonline.com |

| 4-tolyl derivative (13m) | - | 5.23 | tandfonline.com |

p38 MAP Kinase Inhibition

A notable discovery in this area is S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), which was identified as an orally bioavailable and highly selective inhibitor of p38 MAP kinase. nih.gov The optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones led to this compound. nih.gov X-ray crystallography revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 in the ATP binding pocket of p38α, which is believed to contribute to its selectivity. nih.gov

Another series of pyrazole urea-based inhibitors of p38 MAP kinase have been developed. Replacing a methyl group with a phenyl group on the pyrazole nucleus of the lead compound resulted in a 40-fold improvement in binding potency. columbia.edu Further modifications led to the selection of BIRB 796 as a clinical candidate for treating inflammatory diseases. columbia.edu

Table 3: p38 MAP Kinase Inhibition by a this compound Derivative

| Compound | Target | Key Features | Reference |

|---|---|---|---|

| RO3201195 | p38 MAP Kinase | Orally bioavailable, highly selective | nih.gov |

| BIRB 796 (45) | p38 MAP Kinase | Clinical candidate for inflammatory diseases | columbia.edu |

Arylamine N-acetyltransferase Enzyme Inhibition

A series of 3,5-diaryl-1H-pyrazoles have been synthesized and their inhibitory potencies against prokaryotic arylamine N-acetyltransferase enzymes were evaluated. This research was based on a hit compound, a 3,5-diaryl-1H-pyrazole, which was identified from a high-throughput screen and found to inhibit the growth of Mycobacterium tuberculosis. ox.ac.uk

Several 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and assayed in vitro as inhibitors of acetylcholinesterase (AChE). nih.gov Many of these compounds showed good AChE inhibitory activity in the nanomolar or low micromolar range. nih.gov Structure-activity relationship studies indicated that chloro derivatives were more effective as AChE inhibitors compared to fluoro derivatives. nih.gov For example, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine was one of the most potent AChE inhibitors in its series. nih.gov In another study, a series of new 2-pyrazolines were synthesized, and four compounds were identified as selective AChE inhibitors. nih.gov Molecular docking studies of one of the potent inhibitors revealed π–π interactions with key residues in the active site of AChE. nih.gov

Table 4: Acetylcholinesterase (AChE) Inhibition by Selected Pyrazole Derivatives

| Compound | pIC50 | Reference |

|---|---|---|

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e) | 4.2 | nih.gov |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f) | 3.47 | nih.gov |

| 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2l) | IC50 = 0.040 µM | nih.gov |

Mycobacterium tuberculosis CYP121A1 Inhibition

A series of imidazole (B134444) and triazole diarylpyrazole derivatives were prepared and evaluated for their binding affinity with Mycobacterium tuberculosis (Mtb) CYP121A1. cardiff.ac.uk The imidazole derivatives, in particular, showed promising antimycobacterial activity. nih.gov Assessment of binding affinity using UV-vis spectroscopy revealed that certain imidazole derivatives displayed Mtb CYP121A1 type II binding affinity. cardiff.ac.uk For the triazole series, a methoxy-substituted derivative with a 4-chloroaryl pyrazole showed good type II Mtb CYP121A1 binding affinity. cardiff.ac.uk Protein-detected 1D ¹⁹F-NMR spectroscopy was also used to confirm ligand binding in the substrate-binding pocket. nih.gov

Table 5: M. tuberculosis CYP121A1 Inhibition by Selected Pyrazole Derivatives

| Compound Series | Derivative | Mtb CYP121A1 Binding Affinity (Kd, µM) | Reference |

|---|---|---|---|

| Imidazole | Propyloxy (11f) | 11.73 | cardiff.ac.uk |

| Imidazole | Isopropyloxy (11h) | 17.72 | cardiff.ac.uk |

| Triazole | Methoxy (12b) | 5.13 | cardiff.ac.uk |

Modulation of Receptors and Ion Channels

Derivatives of this compound have been shown to interact with a variety of receptors and ion channels, demonstrating their potential as modulators of key physiological processes.

Positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 4 (mGluR4) are of significant interest for the treatment of neurological disorders, including Parkinson's disease. Research into pyrazolo[3,4-d]pyrimidine-based compounds has identified them as novel mGluR4 PAMs. nih.gov Within a series of synthesized analogs, a compound featuring a 4-fluorophenyl group was found to exhibit mGluR4 PAM activity. nih.gov However, the structure-activity relationship (SAR) for this class of compounds was generally found to be modest, with many analogs showing little to no improvement in potency over the initial screening hits. nih.gov Further investigation is required to fully elucidate the potential of the this compound scaffold in the development of potent and selective mGluR4 PAMs.

The estrogen receptor alpha (ERα) is a key target in the treatment of hormone-dependent breast cancers. Several studies have explored the potential of pyrazole derivatives as ERα inhibitors. Molecular docking studies have revealed that pyrazole derivatives containing a 4-fluoro substituent are potent when compared to the standard drug, 4-hydroxy tamoxifen. thesciencein.org In one study, the synthesized compound 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole demonstrated a strong binding affinity to the human estrogen alpha receptor (ERα) with a binding affinity value of -10.61 Kcal/mol and a Ki value of 16.71 nM, which is comparable to the native ligand 4-hydroxytamoxifen (B85900) (4-OHT). semanticscholar.org These findings suggest that the this compound core can be a valuable template for designing novel and effective ERα antagonists for breast cancer therapy. thesciencein.org

Table 1: In Silico ERα Binding Affinity of a this compound Derivative

| Compound | Binding Affinity (Kcal/mol) | Inhibition Constant (Ki) (nM) | Key Interacting Residues |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | -10.61 | 16.71 | Arg394, Glu353 |

| 4-Hydroxytamoxifen (Reference) | -11.04 | Not Reported | Arg394, Glu353 |